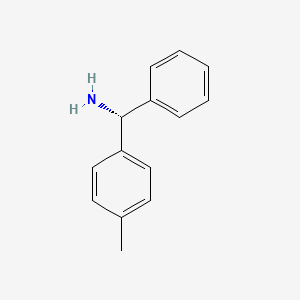

(R)-Phenyl(P-tolyl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H15N |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

(R)-(4-methylphenyl)-phenylmethanamine |

InChI |

InChI=1S/C14H15N/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14H,15H2,1H3/t14-/m1/s1 |

InChI Key |

UHPQFNXOFFPHJW-CQSZACIVSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C2=CC=CC=C2)N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)N |

Origin of Product |

United States |

Enantioselective Synthetic Methodologies for R Phenyl P Tolyl Methanamine and Its Analogues

Crystallization-Induced Asymmetric Transformation (CIAT)

Crystallization-Induced Asymmetric Transformation (CIAT) represents a powerful strategy for obtaining a single enantiomer from a racemic mixture in potentially quantitative yield. researchgate.netacs.org This process overcomes the inherent 50% yield limitation of classical resolution by combining the selective crystallization of one diastereomer with the in-situ racemization or epimerization of the undesired stereoisomer in the solution phase. ut.ac.iracs.org The continuous conversion of the more soluble stereoisomer into the less soluble one, which then crystallizes, drives the equilibrium towards the desired solid product. researchgate.net

The success and efficiency of crystallization-induced asymmetric transformations are governed by a delicate interplay of several physical and chemical factors. These parameters must be carefully controlled to maximize both the chemical yield and the enantiomeric excess (ee) of the desired product, such as (R)-Phenyl(P-tolyl)methanamine. Key influencing factors include the choice of solvent, operating temperature, supersaturation levels, and the presence of additives.

Solvent Effects: The solvent system is a critical parameter that influences both the solubility of the diastereomeric salts and the rate of racemization in the solution phase. whiterose.ac.ukrsc.org The ideal solvent should exhibit a significant solubility difference between the two diastereomers, ensuring that only the desired one crystallizes. Furthermore, the solvent can affect the kinetics of racemization; for instance, polar solvents may slow down the racemization reaction. whiterose.ac.uk In the synthesis of chiral amines, previous studies have demonstrated that the choice of solvent has a marked impact on the enantiomeric excess of the final product. whiterose.ac.uk The polarity and coordinating ability of the solvent can influence the stability of the transition state during racemization and the crystal lattice energy of the precipitating diastereomer. rsc.orgmdpi.com

Table 1: Effect of Solvent on Enantiomeric Excess (ee) and Yield of a Chiral Amine

| Reaction Solvent | Yield (%) | ee (%) |

|---|---|---|

| Dimethylformamide | 97.6 | 99.2 |

| Toluene | 93.7 | 29.0 |

| Dimethylacetamide | 93.9 | 93.1 |

| Chlorobenzene | 87.3 | 50.2 |

Data adapted from studies on the racemisation of chiral amines, illustrating the significant impact of the solvent choice. whiterose.ac.uk

Supersaturation and Nucleation: Supersaturation is the primary driving force for crystallization. rug.nl It can be achieved by methods such as cooling, solvent evaporation, or the addition of an anti-solvent. arabjchem.orgrug.nl The level of supersaturation must be carefully controlled to promote the growth of existing crystals of the desired enantiomer while preventing the spontaneous nucleation of the counter-enantiomer. rsc.orgnih.gov An enhanced stereoselective secondary nucleation rate can maximize the deracemization rate. nih.gov However, controlling nucleation is complex, as excessively high supersaturation can lead to the rapid, uncontrolled crystallization of both enantiomers, thereby reducing the enantiomeric purity of the final product. rug.nl

Additives and Impurities: The presence of additives or impurities can significantly influence crystal growth and morphology. rug.nl Chiral additives, in particular, can act as nucleation inhibitors for the undesired enantiomer, effectively widening the metastable zone for the desired enantiomer. rug.nl These additives function by adsorbing onto the crystal surfaces of one enantiomer more strongly than the other, thus inhibiting its growth. rsc.org The concentration of such additives is a critical parameter; too high a concentration can hinder the crystallization process altogether. rsc.org

Racemization Rate: For a successful dynamic kinetic resolution, the rate of racemization of the unwanted enantiomer in solution must be sufficiently fast relative to the rate of crystallization of the desired enantiomer (krac >> kR >> kS). d-nb.info If the racemization is too slow, the concentration of the unwanted enantiomer will build up in the solution, potentially leading to its crystallization and contaminating the product. d-nb.info The racemization can be facilitated by various means, including the use of catalysts or operating at temperatures that promote reversible bond cleavage. acs.org

Role and Application of R Phenyl P Tolyl Methanamine As a Chiral Auxiliary and Ligand

(R)-Phenyl(P-tolyl)methanamine-Derived Chiral Auxiliaries in Stereoselective Organic Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Auxiliaries derived from this compound have proven effective in a variety of carbon-carbon bond-forming reactions and alkylation strategies.

Asymmetric Induction in Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426) Condensation, Epoxide Ring Opening)

Chiral auxiliaries derived from molecules structurally similar to this compound, such as (R)-phenylethanamine, are instrumental in controlling stereochemistry in aldol condensations. researchgate.net These auxiliaries can be converted into chiral oxazolidinones or other heterocyclic structures which then direct the facial selectivity of enolate attack on aldehydes, leading to the formation of specific stereoisomers. researchgate.netprinceton.edu The steric bulk of the phenyl and tolyl groups in an auxiliary derived from this compound would be expected to provide high levels of stereoinduction by effectively shielding one face of the reactive intermediate.

In the context of epoxide ring-opening, chiral amines and their derivatives can act as nucleophiles or can be part of a catalyst system that influences the regioselectivity and stereoselectivity of the ring-opening process. researchgate.netgoogle.com While direct examples involving this compound are not prevalent in the search results, the principle is well-established with similar chiral amines. researchgate.net The Lewis basic nitrogen atom can coordinate to the epoxide or a Lewis acid, positioning the nucleophile for a stereocontrolled attack. core.ac.uk

Stereoselective Alkylation and Derivatization Strategies Utilizing Chiral Auxiliaries

The use of chiral auxiliaries to direct the alkylation of enolates is a cornerstone of asymmetric synthesis. Chiral imines or amides derived from this compound can be used to achieve high diastereoselectivity in alkylation reactions. For instance, an imine formed from the condensation of a ketone with this compound can be deprotonated to form a chiral enamine or azaenolate, which then reacts with an electrophile from the less sterically hindered face. Subsequent hydrolysis of the imine releases the chiral alkylated ketone and allows for the recovery of the auxiliary. bris.ac.uk This strategy has been successfully applied using similar chiral amines like (S)-1-phenylethanamine for the synthesis of homoallylic amines. bham.ac.uk

The utility of this approach is demonstrated in the synthesis of α-quaternary amino acids, where chiral auxiliaries derived from amino acids like methyl L-valinate guide the stereoselective alkylation of bis-lactim ethers. bris.ac.uk The steric hindrance provided by the auxiliary is crucial for high facial differentiation. bris.ac.uk

Utility in the Preparation of Complex Chiral Intermediates

The stereoselective reactions controlled by this compound-derived auxiliaries provide access to a wide array of complex chiral intermediates, which are essential building blocks for pharmaceuticals and natural products. d-nb.infoscispace.com For example, the enantiomerically enriched products from aldol reactions (β-hydroxy ketones) and alkylations (α-substituted ketones) are versatile starting materials for the synthesis of molecules with multiple stereocenters. researchgate.netscispace.com The ability to produce specific stereoisomers is critical in drug development, as different enantiomers can have vastly different biological activities. liverpool.ac.uk

Derivatives of this compound as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

The transformation of this compound into more complex molecules creates chiral ligands that can be coordinated to transition metals. These chiral metal complexes are powerful catalysts for a wide range of enantioselective reactions.

Design and Synthesis of Chiral Ligands Incorporating the Methanamine Moiety (e.g., Phosphines, (Thio)ureas)

A primary application of this compound is in the synthesis of chiral phosphine (B1218219) ligands. These are central to the field of enantioselective catalysis. scholaris.cascholaris.ca The synthesis can involve the reaction of the amine with phosphorus-containing electrophiles. A common strategy is the ortho-lithiation of a protected benzylamine (B48309) followed by quenching with a chlorophosphine to introduce the phosphine group. scholaris.ca The resulting aminophosphine (B1255530) ligands can possess both central chirality from the amine backbone and potentially P-chirality if an unsymmetrical phosphine is introduced. scholaris.carug.nl

Chiral thioureas are another important class of ligands and organocatalysts derived from chiral amines. researchgate.net The synthesis typically involves reacting the chiral amine with an isothiocyanate. scholaris.ca These (thio)urea derivatives can act as hydrogen-bond donors to activate electrophiles and control the stereochemical environment of a reaction. researchgate.net

Table 1: Examples of Chiral Ligand Synthesis from Amine Precursors

| Precursor Type | Reagent | Ligand Type | Reference |

|---|---|---|---|

| Chiral Amine | Chlorodiphenylphosphine | Aminophosphine | scholaris.ca |

| Chiral Amine | p-tolyl isothiocyanate | Thiourea | scholaris.ca |

Application in Enantioselective Transition Metal Catalysis (e.g., Asymmetric Hydrogenation, Allylic Alkylation)

Chiral phosphine ligands derived from precursors like this compound are extensively used in transition metal-catalyzed asymmetric reactions. nih.gov

Asymmetric Hydrogenation: In asymmetric hydrogenation, chiral phosphine ligands, when complexed with metals like rhodium, ruthenium, or iridium, create catalysts that can reduce prochiral olefins, ketones, and imines to chiral products with high enantioselectivity. liverpool.ac.ukacs.orgacs.org The steric and electronic properties of the phosphine ligand are crucial for achieving high activity and enantiomeric excess (ee). nih.govacs.org For example, electron-rich and conformationally rigid P-chiral phosphine ligands have shown excellent performance in rhodium-catalyzed asymmetric hydrogenation. nih.gov Ruthenium complexes with chiral bis(phosphine) and chiral diamine ligands are also highly effective for the asymmetric hydrogenation of ketones. google.comgoogle.com

Asymmetric Allylic Alkylation (AAA): Palladium-catalyzed asymmetric allylic alkylation is a powerful method for forming stereogenic carbon-carbon bonds. Chiral ligands, particularly those containing phosphorus and nitrogen donors, play a pivotal role in this transformation. mdpi.comresearchgate.net Ligands derived from this compound can create a chiral pocket around the palladium center, differentiating the two enantiotopic faces of the nucleophile and/or the two termini of the π-allyl-palladium intermediate. mdpi.com Phosphinoferrocene carboxamide ligands, for instance, have been successfully used in the Pd-catalyzed AAA of 1,3-diphenylallyl acetate, achieving high conversions and ee's up to 90%. researchgate.net

Table 2: Performance of Chiral Ligands in Asymmetric Catalysis

| Reaction | Catalyst/Ligand Type | Substrate Example | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh-DIPAMP | Methyl (Z)-α-acetamidocinnamate | High ee | nih.gov |

| Asymmetric Hydrogenation | Ir/LalithPhos | Exocyclic imine | up to 99% | acs.org |

| Asymmetric Hydrogenation | Iron-PNNP complex | Acetophenone | up to 70% | acs.org |

| Asymmetric Allylic Alkylation | Pd/Phosphinoferrocene carboxamide | 1,3-diphenylallyl acetate | up to 90% | researchgate.net |

Ligand Structure-Activity Relationships and Catalytic Performance

A thorough investigation into the ligand structure-activity relationship (SAR) for this compound would involve synthesizing a series of derivatives and evaluating their performance in a given catalytic reaction. This process allows researchers to correlate specific structural features with catalytic outcomes such as yield and enantiomeric excess (ee).

General principles observed in other chiral amine and ligand systems can provide a framework for predicting how modifications to this compound might influence its catalytic performance:

Steric Hindrance: The size of the substituents on the aromatic rings (the phenyl and p-tolyl groups) is critical. Increasing steric bulk can create a more defined chiral pocket around the metal center, which can enhance enantioselectivity by favoring one reaction pathway over another. acs.org For example, studies on other ligand classes have shown that replacing smaller groups with bulkier ones can significantly impact the stereochemical outcome. nih.gov

Electronic Effects: The electronic properties of substituents on the aryl rings influence the electron density at the coordinating nitrogen atom and, consequently, the properties of the resulting metal complex. Electron-donating groups (like the methyl group on the tolyl ring) can increase the electron-donating ability of the ligand, while electron-withdrawing groups would decrease it. These changes can affect the catalyst's activity and stability. In some catalytic systems, aryl-substituted ligands have been shown to provide higher enantiomeric ratios than their alkyl-substituted counterparts. semanticscholar.org

Positional Isomerism: The location of substituents on the aromatic rings is also crucial. For instance, moving the methyl group from the para-position (as in p-tolyl) to the ortho- or meta-position would alter the ligand's steric profile and its interaction with the substrate and metal center, likely leading to different levels of enantioselectivity. acs.org

Illustrative Data on Structure-Activity Relationships in Chiral Ligands

While specific data tables for derivatives of this compound are not available, the following table illustrates the typical format of a structure-activity relationship study for a generic chiral ligand in an asymmetric reaction. It demonstrates how modifications to a ligand's structure (represented by different R groups) affect the yield and enantioselectivity of the product.

Table 1: Hypothetical Structure-Activity Relationship for a Chiral Ligand in Asymmetric Arylation

| Ligand ID | R¹ Group (on Phenyl Ring) | R² Group (on Tolyl Ring) | Yield (%) | Enantiomeric Ratio (er) |

| L1 | H | CH₃ (p-tolyl) | 90 | 92:8 |

| L2 | H | OCH₃ (p-anisyl) | 85 | 94:6 |

| L3 | H | CF₃ (p-trifluoromethylphenyl) | 78 | 85:15 |

| L4 | OCH₃ (p-anisyl) | CH₃ (p-tolyl) | 88 | 95:5 |

| L5 | H | H (phenyl) | 92 | 88:12 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound derivatives.

Mechanistic and Stereochemical Investigations of Reactions Involving R Phenyl P Tolyl Methanamine

Elucidation of Reaction Mechanisms in Asymmetric Syntheses

(R)-Phenyl(P-tolyl)methanamine and its derivatives are frequently employed as chiral auxiliaries or ligands in asymmetric synthesis. Their presence in a reaction can dictate the stereochemical outcome, leading to the preferential formation of one enantiomer over the other. Understanding the underlying reaction mechanisms is crucial for optimizing these processes and designing new synthetic methodologies.

In many asymmetric syntheses, the chiral amine coordinates to a metal center, forming a chiral catalyst. This catalyst then interacts with the substrate in a way that directs the incoming reagent to a specific face of the molecule, thereby inducing asymmetry. The precise nature of the transition state, including the coordination geometry and non-covalent interactions between the catalyst and the substrate, is a key area of investigation. Techniques such as kinetic studies, in-situ spectroscopy, and computational modeling are employed to elucidate these complex mechanistic pathways.

For instance, in nickel-catalyzed enantioconvergent substitution reactions, chiral ligands are used to synthesize dialkyl carbinamines. nih.gov These reactions proceed through a mechanism where a chiral nickel catalyst couples an alkylzinc reagent with a racemic starting material. nih.gov The enantioselectivity of the reaction is determined by the differential rates of reaction of the two enantiomers of the starting material with the chiral catalyst.

Understanding Stereospecificity and Stereoselectivity in Reactions (e.g., Inversion of Configuration)

The concepts of stereospecificity and stereoselectivity are central to understanding reactions involving chiral molecules like this compound. A stereospecific reaction is one where stereochemically different starting materials yield stereochemically different products. masterorganicchemistry.comkhanacademy.org In contrast, a stereoselective reaction is one that produces a predominance of one stereoisomer over others, regardless of the stereochemistry of the starting material. khanacademy.orgyoutube.com

A classic example of a stereospecific process is the SN2 reaction, which proceeds with an inversion of configuration at the stereocenter. masterorganicchemistry.comyoutube.com If this compound or a derivative were to act as a nucleophile in an SN2 reaction, the product would have the opposite stereochemistry at the reacting center. youtube.com This predictable outcome is a powerful tool in organic synthesis.

Stereoselectivity, on the other hand, is often observed in reactions where a chiral catalyst or auxiliary is used to influence the formation of a new stereocenter. youtube.com The chiral environment created by this compound can favor one transition state over another, leading to a higher yield of one diastereomer or enantiomer. The degree of stereoselectivity is influenced by factors such as the reaction temperature, solvent, and the specific structure of the chiral auxiliary.

| Term | Definition | Example |

| Stereospecificity | A reaction in which different stereoisomers of the starting material react to give different stereoisomers of the product. masterorganicchemistry.comyoutube.com | SN2 reactions leading to inversion of configuration. youtube.com |

| Stereoselectivity | A reaction in which a single reactant can form two or more stereoisomeric products, but one is formed in preference to the others. youtube.comyoutube.com | Asymmetric hydrogenation using a chiral catalyst to produce a majority of one enantiomer. |

| Inversion of Configuration | The reversal of the arrangement of atoms or groups in space at a chiral center during a chemical reaction. youtube.com | The product of an SN2 reaction at a chiral center has the opposite absolute configuration to the reactant. youtube.com |

Conformational Analysis and its Impact on Asymmetric Induction

The three-dimensional shape, or conformation, of this compound and its derivatives plays a critical role in its ability to induce asymmetry. The relative orientation of the phenyl and p-tolyl groups, as well as the position of the amino group, creates a specific chiral environment that influences how the molecule interacts with other reactants.

Conformational analysis, often aided by computational methods, helps to identify the most stable conformations of the chiral amine and its transition state complexes. This understanding is key to explaining the observed stereochemical outcomes. For example, steric hindrance between the bulky groups of the chiral auxiliary and the substrate can block certain reaction pathways, thereby favoring the formation of a specific stereoisomer. The rigidity of the transition state, often enhanced by chelation or hydrogen bonding involving the amine, is also a significant factor in achieving high levels of asymmetric induction.

Regioselectivity and Chemoselectivity in Synthetic Transformations

Beyond stereochemistry, this compound can also influence the regioselectivity and chemoselectivity of a reaction. Regioselectivity refers to the preference for a reaction to occur at one position over another in a molecule with multiple reactive sites. masterorganicchemistry.com Chemoselectivity is the preference for a reagent to react with one functional group in the presence of other, different functional groups. masterorganicchemistry.com

In the context of reactions involving this chiral amine, its directing-group ability can be harnessed to control where a chemical transformation takes place. For example, the amino group can coordinate to a metal catalyst, bringing it into proximity with a specific part of the substrate and thereby directing the reaction to that site. Similarly, the steric and electronic properties of the phenyl and p-tolyl groups can influence which of several functional groups in a molecule is most likely to react.

For instance, in the reductive borofunctionalization of unsymmetrical alkynes like phenyl p-tolyl acetylene, the regioselectivity can be influenced by the subtle electronic differences between the phenyl and p-tolyl groups, although in some cases, this difference may be too small to induce high selectivity.

Computational and Theoretical Studies on R Phenyl P Tolyl Methanamine Chemistry

Quantum Chemical Calculations for Molecular Structure and Geometry Elucidation

While Density Functional Theory (DFT) methods are standard tools for determining the three-dimensional structure, bond lengths, and bond angles of molecules, no published studies present these specific geometric parameters for (R)-Phenyl(P-tolyl)methanamine. Such calculations would provide a foundational understanding of the molecule's stable conformations.

Electronic Structure Analysis

The electronic properties of a molecule, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis, are crucial for understanding its reactivity. The HOMO-LUMO energy gap, for instance, is a key indicator of chemical stability. researchgate.netnih.gov MEP maps are vital for identifying sites susceptible to electrophilic and nucleophilic attack. rsc.org NBO analysis helps in understanding charge distribution and intramolecular interactions. Without dedicated studies on this compound, these electronic characteristics remain unquantified.

Investigation of Reaction Pathways, Initial Complexes, and Transition States

Computational studies are pivotal in mapping the energetic landscape of chemical reactions. They allow for the identification of intermediate structures, transition states, and the calculation of activation energies, thereby elucidating reaction mechanisms. Research into the reaction dynamics involving this compound, such as its formation or subsequent transformations, has not been computationally detailed in the literature.

Derivatization and Functionalization Strategies for R Phenyl P Tolyl Methanamine

Synthesis of Functionalized Derivatives for Specific Research Applications

The primary research application for functionalized derivatives of (R)-Phenyl(p-tolyl)methanamine lies in the field of asymmetric catalysis. The chiral backbone of this amine is incorporated into the structure of ligands, which then coordinate with metal centers to create catalysts for enantioselective reactions. nih.govacs.org The targeted synthesis of these derivatives is driven by the need to fine-tune the steric and electronic properties of the resulting catalysts to achieve high efficiency and enantioselectivity in a variety of chemical transformations. nih.govnih.gov

Chiral P-Chiral Phosphine (B1218219) Ligands: One important class of derivatives is P-chiral phosphine ligands. nih.govnih.govwikipedia.org The synthesis of these ligands often involves the reaction of the primary amine with a suitable phosphorus-containing electrophile. The resulting aminophosphine (B1255530) can then be further modified. The phenyl and p-tolyl groups of the original amine provide a specific steric environment around the metal center in the final catalyst, influencing the stereochemical outcome of the catalyzed reaction. wikipedia.orgtcichemicals.com The development of these ligands is a significant area of research, as they have shown excellent performance in various transition-metal-catalyzed asymmetric reactions. nih.govnih.gov

Chiral Schiff Base Ligands: Another significant application is the synthesis of chiral Schiff base ligands. nih.govresearchgate.netrasayanjournal.co.in These are typically prepared through the condensation reaction of this compound with a suitable aldehyde or ketone. The resulting imine (Schiff base) can act as a ligand for various metals. The versatility of Schiff base ligands stems from the ease of their preparation and the ability to introduce a wide range of substituents by varying the carbonyl component. researchgate.netrasayanjournal.co.in These ligands and their metal complexes have applications in various catalytic and biological studies. researchgate.net

The functionalization of this compound to create these ligands is a key strategy in the development of new asymmetric catalytic systems for the synthesis of chiral molecules, which are of great importance in the pharmaceutical and fine chemical industries. nih.govacs.org

Solid-Support Derivatization Methodologies for Amines

The immobilization of chiral catalysts on solid supports is a key strategy for the development of sustainable and economically viable chemical processes. rsc.org This approach facilitates the separation of the catalyst from the reaction mixture, allowing for its reuse and minimizing product contamination. Chiral amines like this compound can be anchored to solid supports, often polymeric resins, to serve as precursors for immobilized catalysts.

Immobilization on Polymeric Supports: Polystyrene-based resins are commonly used as solid supports. The amine can be attached to the polymer through various linking strategies. One common method involves the use of a resin functionalized with a reactive group, such as a chloromethyl or bromomethyl group, that can undergo nucleophilic substitution with the amine.

The derivatization process typically involves swelling the resin in a suitable solvent, followed by reaction with the chiral amine, often in the presence of a base to scavenge the generated acid. The loading of the amine on the resin can be controlled by the stoichiometry of the reactants.

Once the chiral amine is immobilized, it can be further functionalized on the solid support to generate the desired chiral ligand or catalyst. For example, the immobilized amine can be reacted with a phosphine-containing reagent to create a solid-supported chiral phosphine ligand. This immobilized ligand can then be complexed with a metal precursor to generate a heterogeneous catalyst for use in continuous flow reactors or batch processes. rsc.org The development of such solid-supported catalysts is an active area of research aimed at improving the efficiency and environmental footprint of asymmetric synthesis. rsc.org

Advanced Characterization Techniques in R Phenyl P Tolyl Methanamine Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including (R)-Phenyl(P-tolyl)methanamine. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the molecular framework, confirming the connectivity of atoms and the chemical environment of each nucleus. The synthesis of Phenyl(p-tolyl)methanamine has been reported, with NMR spectroscopy used to confirm its structure dergipark.org.tr.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are observed. The aromatic protons of the phenyl and p-tolyl groups resonate in the downfield region, typically between 7.0 and 7.5 ppm. Due to spin-spin coupling, these signals often appear as complex multiplets. The two protons on the tolyl ring adjacent to the methyl group are chemically equivalent, as are the two protons adjacent to the benzylic carbon, leading to characteristic doublet signals for this para-substituted ring.

The single proton on the chiral benzylic carbon (the methine proton) is expected to produce a singlet in the region of 4.5 to 5.0 ppm. The protons of the amine (NH₂) group typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The methyl (CH₃) group on the p-tolyl ring gives rise to a sharp singlet in the upfield region, generally around 2.3 ppm.

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. The spectrum would show distinct signals for the chiral methine carbon, the methyl carbon of the tolyl group, and the various aromatic carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (Ar-H) | 7.0 - 7.5 | Multiplet (m) | 9H |

| Methine Proton (CH-N) | 4.5 - 5.0 | Singlet (s) | 1H |

| Amine Protons (NH₂) | 1.5 - 2.5 (variable) | Broad Singlet (br s) | 2H |

| Methyl Protons (CH₃) | ~2.3 | Singlet (s) | 3H |

Note: Data are estimated based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, this technique can unequivocally confirm the "R" assignment of its stereocenter.

The process involves irradiating a single crystal of the compound (or a suitable crystalline derivative, such as a hydrochloride salt) with X-rays. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. By analyzing the intensities and positions of the diffracted beams, a detailed electron density map of the molecule can be constructed.

To determine the absolute configuration of a chiral molecule containing only light atoms (like carbon, nitrogen, and hydrogen), anomalous dispersion effects must be carefully measured. The differences in intensity between Friedel pairs of reflections (h,k,l and -h,-k,-l) are analyzed. The Flack parameter is a critical value refined during the structure solution that indicates whether the determined stereochemistry is correct. A Flack parameter close to zero for a known chiral molecule confirms the correct absolute configuration, while a value close to one suggests the inverted configuration.

While a specific crystal structure for this compound is not publicly available as of this writing, the data obtained from such an analysis would be presented in a standardized format, as illustrated in the hypothetical table below. This data would define the solid-state conformation of the molecule, revealing how the phenyl and p-tolyl groups are oriented relative to each other.

Table 2: Illustrative Crystallographic Data for a Chiral Amine

| Parameter | Example Value |

| Chemical Formula | C₁₄H₁₅N |

| Formula Weight | 197.28 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.123 |

| b (Å) | 9.456 |

| c (Å) | 15.789 |

| V (ų) | 1213.4 |

| Z | 4 |

| R-factor (%) | 3.5 |

| Flack Parameter | 0.05 (12) |

Note: The data in this table are hypothetical and serve only to illustrate the typical parameters reported in a crystallographic study.

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the enantiomeric purity of chiral compounds like this compound. This technique is crucial for quantifying the amount of the desired (R)-enantiomer relative to its mirror image, the (S)-enantiomer, often expressed as enantiomeric excess (% ee). The use of chiral HPLC to determine the enantioselectivity of reactions producing Phenyl(p-tolyl)methanamine has been documented google.com.

The separation is achieved using a chiral stationary phase (CSP), which is a column packing material that is itself chiral. The two enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with different energies of association. This difference in interaction strength causes one enantiomer to be retained on the column longer than the other, resulting in their separation.

For the separation of chiral amines, polysaccharide-based CSPs are particularly effective. These columns, often based on derivatives of cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support, provide the necessary chiral environment for resolution.

The mobile phase composition is critical for achieving good separation. A typical mobile phase for this type of compound under normal-phase conditions would consist of a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). To improve peak shape and resolution for basic compounds like amines, a small amount of a basic additive, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), is often included in the mobile phase.

Table 3: Typical Chiral HPLC Method Parameters for Enantiomeric Purity

| Parameter | Condition |

| Column | Cellulose or Amylose-based CSP (e.g., Chiralcel® OD-H) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

| Expected Outcome | Baseline separation of (R) and (S) enantiomers |

Using such a method, a chromatogram would be produced showing two distinct peaks, one for the (R)-enantiomer and one for the (S)-enantiomer. By integrating the area under each peak, the relative proportion of each can be calculated, allowing for a precise determination of the enantiomeric purity.

Future Perspectives in the Academic Research of R Phenyl P Tolyl Methanamine

Development of Novel and More Efficient Asymmetric Synthetic Routes

The demand for enantiomerically pure diarylmethylamines, including (R)-Phenyl(P-tolyl)methanamine, continues to fuel the development of innovative and efficient synthetic strategies. While traditional methods like the asymmetric reduction of imines and the addition of organometallic reagents to imines have been foundational, future research is trending towards more atom-economical and step-efficient processes. nih.govrsc.org A significant area of focus is the direct, catalytic asymmetric functionalization of C-H bonds. This approach avoids the need for pre-functionalized substrates, thereby shortening synthetic sequences and reducing waste.

Recent breakthroughs that indicate future research directions include:

Palladium-Catalyzed Enantioselective C-H Iodination : This method provides a novel route to chiral diarylmethylamines by directly functionalizing a C-H bond, using readily available iodine as the sole oxidant. chu-lab.org

Cobalt-Catalyzed Enantioselective C-H Alkoxylation : The use of earth-abundant cobalt to achieve highly enantioselective C-H alkoxylation represents a move towards more sustainable and cost-effective catalysis. nih.govresearchgate.net

Palladium-Catalyzed Arylation of 2-Azaallyl Anions : This protocol offers a versatile and regioselective pathway to diarylmethylamine derivatives from readily available aldimine and ketimine precursors. nih.gov

Future efforts will likely concentrate on expanding the substrate scope of these C-H functionalization reactions, improving their practicality for large-scale synthesis, and exploring other unactivated C-H bonds as points for asymmetric modification. chu-lab.org The overarching goal is to create synthetic routes that are not only efficient and selective but also align with the principles of green chemistry. chiralpedia.com

Exploration of New Catalytic Systems and Chiral Ligand Scaffolds for Enhanced Selectivity

The heart of asymmetric catalysis lies in the design of the catalyst, particularly the chiral ligand that dictates the stereochemical outcome. For the synthesis of chiral diarylmethylamines like this compound, research continues to evolve from well-established systems to novel catalytic concepts that offer improved performance and broader applicability.

A key trend is the move towards catalysts based on more earth-abundant and less toxic metals. While precious metals like palladium, rhodium, and iridium have dominated the field, recent successes with cobalt-based systems for the enantioselective synthesis of diarylmethylamines highlight a promising future direction. nih.govresearchgate.net Another emerging area is the use of bimetallic nanoparticle catalysts, such as gold-palladium systems, which can offer unique reactivity and selectivity compared to their monometallic counterparts. rsc.org

In parallel, the design of chiral ligands is advancing significantly. The field is moving beyond traditional C2-symmetric ligands to explore non-symmetrical and modular ligands, which can offer more tuneable steric and electronic properties. nih.gov This allows for finer control over the chiral environment around the metal center, leading to higher enantioselectivity.

| Catalyst System | Chiral Ligand Type | Metal | Key Advantage |

| Iridium Catalysis | Chiral f-spiroPhos ligand | Iridium | High enantioselectivity (up to 99.4% ee) and turnover numbers in asymmetric hydrogenation. nih.gov |

| Palladium Catalysis | Mono-N-benzoyl-protected amino acid (MPAA) | Palladium | Enables novel enantioselective C-H iodination reactions. chu-lab.org |

| Cobalt Catalysis | Chiral Salicyl-oxazoline (Salox) | Cobalt | Utilizes an earth-abundant metal for enantioselective C-H alkoxylation. researchgate.net |

Future research will focus on discovering new ligand scaffolds, potentially through high-throughput screening, and developing catalysts that can operate under milder conditions with lower catalyst loadings, further enhancing the sustainability of these synthetic methods. nih.gov

Expansion of Applications in Complex Molecule Synthesis and Methodological Advancements

This compound and related chiral diarylmethylamines are not typically end products but rather valuable chiral building blocks. nih.gov Their structural motif is present in a wide array of biologically active compounds, including antihistamines, antiarrhythmics, and antidepressants. nih.govrsc.org

The development of more robust and versatile synthetic methods, as described in the preceding sections, directly enables the expansion of their use. As new catalytic systems make these chiral amines more accessible and available in higher enantiopurity, synthetic chemists will be empowered to incorporate them into increasingly complex molecular architectures. This could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Methodological advancements are intrinsically linked to the expansion of applications. For instance, the successful gram-scale synthesis of a chiral diarylmethylamine using enantioselective C-H iodination demonstrates the potential for these new methods to be practical for producing significant quantities of material for drug discovery programs. chu-lab.org Future work will likely see the application of these advanced building blocks in the total synthesis of complex natural products and in the generation of diverse compound libraries for biological screening. The ability to efficiently forge the chiral C-N bond of diarylmethylamines is a critical step in these synthetic endeavors. nih.gov

Integration of Advanced Computational Modeling for Predictive Chemistry and Reaction Design

A transformative trend in asymmetric catalysis is the increasing integration of computational chemistry and machine learning. chiralpedia.com For the synthesis of this compound, these tools offer the potential to dramatically accelerate the discovery and optimization of synthetic routes. Instead of relying solely on empirical screening and chemical intuition, researchers can now use computational models to predict the outcomes of stereoselective reactions.

Key areas where computational modeling is expected to make a significant impact include:

Predictive Modeling : By combining experimental data with computational techniques, models can be developed to forecast key reaction outcomes, such as yield and enantiomeric excess, under various conditions. chiralpedia.com

Virtual Screening of Catalysts : Advanced algorithms can evaluate large virtual libraries of potential catalysts, identifying promising candidates for experimental investigation. This can significantly reduce the time and resources required for catalyst development.

Mechanistic Insight : Computational studies can provide a deep understanding of reaction mechanisms and the specific non-covalent interactions, such as π-stacking, that govern stereoselectivity. nih.gov This knowledge is invaluable for the rational design of more effective catalysts and ligands.

While the application of these advanced computational tools specifically to the synthesis of this compound is still an emerging area, the general success of these methods in asymmetric synthesis indicates a clear future direction. The synergy between computational prediction and experimental validation will be crucial in overcoming existing challenges and achieving new levels of efficiency and selectivity in the synthesis of chiral diarylmethylamines. chiralpedia.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.